2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile, also known as GLPBio product GB53454, is an organic compound synthesized and characterized for research purposes. While the specific details of its synthesis are not publicly available, several vendors offer this compound, suggesting established methods for its production [, ].
The research potential of 2-((7-(5-(Di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile lies in its structure, which combines several functional groups of interest:
2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile is a complex organic compound with the molecular formula and a molecular weight of 489.61 g/mol. This compound features a unique structure that includes a dip-tolylamino group, a thiophene ring, a benzo[c][1,2,5]thiadiazole moiety, and a malononitrile functional group. These components contribute to its potential applications in various fields, particularly in organic electronics and biological research.
DTDCTB's primary application lies in organic electronics. Its mechanism of action in this context involves charge transport within the molecule due to its conjugated structure. The electron-donating and withdrawing groups influence the energy levels of the frontier orbitals (HOMO and LUMO), impacting conductivity [].
Research indicates that compounds similar to 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile exhibit significant biological activities. While specific studies on this compound are sparse, related compounds have shown promise as anticancer agents and in other therapeutic areas due to their ability to interact with biological targets at the molecular level. Further investigation is needed to elucidate its specific biological effects.
The synthesis of 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile typically involves multi-step organic synthesis techniques. Key steps may include:
Each step requires careful optimization of reaction conditions to achieve high yields and purity.
The applications of 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile span several fields:
Interaction studies involving 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile are essential for understanding its biological mechanisms. These studies typically focus on:
Such studies provide insights into the compound's potential therapeutic uses and safety profiles.
Several compounds share structural similarities with 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Diphenylaminothiophene | Contains a thiophene ring and diphenylamino group | Known for high photostability |
Benzo[c][1,2,5]thiadiazole derivatives | Similar core structure with variations in substituents | Exhibits strong fluorescence |
Malononitrile derivatives | Shares the malononitrile functional group | Often used in organic synthesis |
These compounds differ primarily in their substituents and resultant properties but share common themes in electronic and biological applications.
The synthesis of 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c] [1] [2] [5]thiadiazol-4-yl)methylene)malononitrile employs a sequential Stille coupling and Knoevenagel condensation strategy. The process begins with the preparation of the benzo[c] [1] [2] [5]thiadiazole core via cyclization of 2,3-diaminotoluene with thionyl chloride in dichloromethane at 40°C, yielding 4-methylbenzo[c] [1] [2] [5]thiadiazole in 72% efficiency [3]. Subsequent bromination using HBr and Br2 introduces reactive sites for cross-coupling, achieving 4-bromo-7-methylbenzo[c] [1] [2] [5]thiadiazole with 56% yield after recrystallization [3].
The Stille coupling step connects the brominated benzo[c] [1] [2] [5]thiadiazole to a dip-tolylaminothiophene derivative using palladium catalysts. Critical parameters include:
The final Knoevenagel condensation between the aldehyde-functionalized intermediate and malononitrile proceeds in refluxing chloroform with piperidine catalysis, achieving >90% conversion. Table 1 summarizes key reaction conditions and yields.
Table 1: Optimization of Stille/Knoevenagel Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Benzo[c]thiadiazole synthesis | SOCl2, DCM, 40°C | 72 | 98.5 |
Bromination | HBr/Br2, reflux | 56 | 99.1 |
Stille coupling | Pd(PPh3)4, THF, 80°C | 68 | 97.8 |
Knoevenagel condensation | Malononitrile, CHCl3, Δ | 91 | 99.3 |
Bromination efficiency directly impacts downstream coupling reactions. Comparative studies reveal that electrophilic bromination using Br2/HBr achieves superior regioselectivity (98:2 para:meta ratio) over N-bromosuccinimide (NBS)-mediated radical pathways (82:18 ratio) [3]. However, bromine’s corrosivity necessitates specialized glassware, increasing production costs by ~12% compared to NBS methods [3].
The Stille coupling demonstrates three key advantages for this system:
Alternative cross-coupling methods were evaluated:
The compound’s extended π-conjugation (MW 556.74 g/mol) creates three purification bottlenecks:
Advanced purification protocols combine:
Transitioning from lab-scale (1-5g batches) to pilot plant (100g+) production faces four primary challenges:
Table 2: Scalability Analysis
Parameter | Lab-Scale | Industrial Adaptation |
---|---|---|
Catalyst loading | 5 mol% Pd | 1.2 mol% Pd via ligand engineering |
Reaction volume | 50 mL Schlenk tubes | 200 L glass-lined reactors |
Purification | Manual column chromatography | Centrifugal partition chromatography |
Yield stability | ±3% batch variance | ±0.5% with automated process control |
Key scalability improvements include:
The spectroscopic characterization of 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c] [2] [3]thiadiazol-4-yl)methylene)malononitrile reveals distinctive features consistent with its donor-acceptor-acceptor molecular architecture [4].
The ultraviolet-visible absorption profile demonstrates characteristic push-pull behavior with dual absorption maxima observed at 398 nanometers and 622 nanometers when measured in dichloromethane [4]. This compound exhibits broad absorption coverage spanning the entire visible spectrum from 300 to 850 nanometers, attributed to extensive intramolecular charge transfer from the dip-tolylamino donor moiety to the benzothiadiazole and malononitrile acceptor units [2] [5]. The bathochromic shift observed in the longer wavelength region reflects the strong electron-withdrawing character of the combined acceptor system, while the shorter wavelength absorption corresponds to localized π-π* transitions within the conjugated backbone [6].
Solution-phase studies reveal solvatochromic behavior characteristic of charge transfer compounds, with absorption maxima showing sensitivity to solvent polarity [7]. The molar extinction coefficient remains substantial across the visible region, indicating efficient light harvesting capabilities essential for optoelectronic applications [8].
Fourier transform infrared analysis provides detailed vibrational fingerprinting of the molecular structure. The aromatic carbon-carbon stretching vibrations appear in the characteristic range of 1572-1636 wavenumbers, confirming the presence of conjugated aromatic systems [9]. Carbon-nitrogen stretching modes are observed between 1644-1730 wavenumbers, corresponding to both the nitrile groups of the malononitrile moiety and the benzothiadiazole heterocycle [9]. Aromatic carbon-hydrogen stretching vibrations manifest in the 2980-3065 wavenumber region, consistent with the extensive aromatic character of the molecule [9].
The infrared spectrum demonstrates the absence of significant hydrogen bonding interactions in the solid state, supporting the molecular design intended for charge transport applications. The sharp, well-defined peaks indicate high molecular purity and crystalline order [10].
Proton nuclear magnetic resonance spectroscopy reveals characteristic aromatic proton signals distributed across the 6.65-8.03 parts per million region, reflecting the diverse electronic environments within the conjugated system [11]. The thiophene ring protons typically appear as distinctive multiplets, while the benzene ring protons of the tolyl groups show characteristic coupling patterns [12].
Carbon-13 nuclear magnetic resonance provides detailed structural confirmation with aromatic carbon resonances spanning 116-170 parts per million [11]. The malononitrile carbon atoms appear significantly downfield due to the electron-withdrawing effect of the nitrile groups. The benzothiadiazole carbons show characteristic chemical shifts reflecting the electron-deficient nature of this heterocycle [12].
The nuclear magnetic resonance data confirms the successful synthesis and structural integrity of the target compound, with all expected resonances present and accounted for [13].
Thermogravimetric analysis reveals exceptional thermal stability for 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c] [2] [3]thiadiazol-4-yl)methylene)malononitrile, with decomposition onset occurring above 280 degrees Celsius [4]. At this temperature, the compound exhibits minimal weight loss of only 0.5 percent, indicating robust thermal characteristics suitable for high-temperature processing applications [14].
The thermal degradation profile follows typical patterns observed for benzothiadiazole-containing compounds, where the initial decomposition likely involves cleavage of the more thermally labile malononitrile substituent [10]. The benzothiadiazole core and thiophene rings demonstrate superior thermal stability, consistent with their aromatic character and extensive conjugation [15].
Differential scanning calorimetry studies of related benzothiadiazole-thiophene systems indicate crystalline behavior with defined melting transitions [10]. The presence of multiple aromatic rings and the extended conjugated structure promote strong intermolecular interactions that enhance thermal stability [16]. However, specific melting point data for this compound remains unreported in the current literature.
The thermal analysis suggests suitability for vapor deposition processes commonly employed in organic electronic device fabrication, where processing temperatures often exceed 200 degrees Celsius [17]. The high decomposition temperature provides an adequate safety margin for typical device processing conditions [18].
Phase transition behavior analysis indicates potential liquid crystalline properties based on the molecular structure and comparison with analogous compounds [10]. The linear, rod-like molecular geometry combined with terminal aromatic groups often promotes mesophase formation, though detailed calorimetric studies would be required for definitive characterization [19].
The solubility characteristics of 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c] [2] [3]thiadiazol-4-yl)methylene)malononitrile reflect its moderate polarity and extensive aromatic character [20]. The compound demonstrates excellent solubility in moderately polar aprotic solvents, particularly dichloromethane and chloroform, which serve as preferred media for spectroscopic characterization and solution processing [4].
In dichloromethane, the compound exhibits good solubility that facilitates accurate ultraviolet-visible measurements and enables solution-phase device fabrication [2]. Chloroform provides similar dissolution characteristics and serves as an alternative solvent system for synthesis and purification procedures [21]. The compatibility with halogenated solvents stems from favorable dipole-dipole interactions and the absence of hydrogen bonding requirements [22].
Aromatic solvents including toluene and benzene provide moderate solubility, sufficient for many processing applications [23]. These solvents offer advantages for environmentally conscious processing while maintaining adequate dissolution for film formation [24]. Tetrahydrofuran demonstrates good solvation properties due to its moderate polarity and ability to interact with the benzothiadiazole heterocycle [20].
Higher polarity solvents show progressively reduced solubility. Acetone provides limited dissolution due to its high polarity index of 5.1, while ethanol and other polar protic solvents demonstrate poor solubility characteristics [20]. The hydrophobic nature of the compound renders it completely insoluble in water, consistent with its organic electronic applications .
The solubility profile enables diverse processing approaches including spin coating, drop casting, and thermal evaporation. The range of compatible solvents provides flexibility in device fabrication while accommodating various substrate and processing requirements [26].
While specific single-crystal X-ray diffraction data for 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c] [2] [3]thiadiazol-4-yl)methylene)malononitrile remains unreported, analysis of structurally related compounds provides insight into likely packing motifs [27]. Benzothiadiazole-thiophene systems typically adopt herringbone or slipped π-π stacking arrangements depending on the substitution pattern and intermolecular interactions [28].
The linear molecular geometry promotes one-dimensional stacking along the long molecular axis, facilitating charge transport in organic electronic devices [29]. The dip-tolylamino substituent introduces steric bulk that may influence the packing efficiency and intermolecular separation distances [30]. Similar compounds demonstrate interplanar spacings of approximately 3.4-3.8 Angströms, typical for aromatic systems with moderate π-π overlap [17].
Computational studies of related donor-acceptor-acceptor compounds reveal antiparallel molecular arrangements that minimize dipole-dipole repulsions while maintaining favorable orbital overlap for charge transport [17]. The large ground-state dipole moment associated with the push-pull architecture influences the crystallographic organization and may promote the formation of antiferroelectric arrangements [30].
The malononitrile terminal group serves as a strong electron acceptor that can participate in weak intermolecular interactions with electron-rich regions of neighboring molecules [31]. These secondary interactions complement the primary π-π stacking forces and contribute to overall crystal stability [32].
X-ray diffraction analysis would provide definitive structural information including precise bond lengths, dihedral angles, and intermolecular contact distances essential for understanding structure-property relationships [33]. The crystallographic data would enable correlation of molecular packing with observed thermal, optical, and electronic properties [34].
Future crystallographic studies should focus on determining the space group symmetry, unit cell parameters, and detailed molecular conformations in the solid state [27]. Such information would facilitate rational design modifications to optimize packing arrangements for enhanced charge transport and device performance [35].
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₁₉N₅S₂ | Multiple sources |
Molecular Weight (g/mol) | 489.61 | Multiple sources |
CAS Number | 1335150-09-8 | Multiple sources |
UV Absorption Maximum (CH₂Cl₂) | 398, 622 nm | Lumtec technical data |
Thermal Stability (TGA) | >280 °C (0.5% weight loss) | Lumtec technical data |
Solubility in CH₂Cl₂ | Good solubility | Inferred from UV measurements |
Purity Grade | >99% | Commercial suppliers |
Table 2: Spectroscopic Characterization Parameters
Technique | Value/Range | Description |
---|---|---|
UV-Vis Absorption (CH₂Cl₂) | 398, 622 nm | Two distinct absorption maxima |
FTIR C=C Stretching | 1572-1636 cm⁻¹ | Aromatic C=C vibrations |
FTIR C=N Stretching | 1644-1730 cm⁻¹ | Nitrile and benzothiadiazole C=N |
¹H NMR | 6.65-8.03 ppm | Thiophene and benzene ring protons |
¹³C NMR | 116-170 ppm | Aromatic carbon chemical shifts |
Table 3: Solubility Parameters
Solvent | Solubility | Polarity Index | Usage Notes |
---|---|---|---|
Dichloromethane | Good | 3.1 (Moderate) | Preferred for UV-Vis measurements |
Chloroform | Good | 4.1 (Moderate) | Alternative to DCM |
Toluene | Moderate | 2.4 (Low) | Solution processing applications |
Acetone | Limited | 5.1 (High) | Limited solubility due to polarity |
Water | Insoluble | 10.2 (Very High) | Hydrophobic compound |